molecular formula C10H10N2S B1274975 1-allyl-1H-benzimidazole-2-thiol CAS No. 87216-53-3

1-allyl-1H-benzimidazole-2-thiol

Cat. No. B1274975
CAS RN: 87216-53-3
M. Wt: 190.27 g/mol
InChI Key: JTRIXERILCLYFM-UHFFFAOYSA-N
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Description

1-Allyl-1H-benzimidazole-2-thiol (ABI-2T) is a novel small molecule with potential applications in a variety of areas, including drug discovery, biochemistry, and medical research. ABI-2T is an organic compound composed of both aryl and alkyl groups, and is characterized by a thiol group that can react with a variety of substrates. ABI-2T has been studied for its potential to modulate a number of biological processes, including cell proliferation, apoptosis, and signal transduction.

Scientific Research Applications

Anticancer Research

A notable application of benzimidazole derivatives, including those related to 1-allyl-1H-benzimidazole-2-thiol, is in anticancer research. Compounds like trans-[Pt(PPh2 allyl)2 (κ1 -S-SR)2], where SR represents different thiol derivatives including benzimidazole-2-thiol, have shown promising antitumor effects in vitro against human cancer cell lines. They have been studied for their selectivity between tumorigenic and non-tumorigenic cell lines and have demonstrated potent genotoxic abilities through comet assay methods (Sakamaki et al., 2019).

Polymer Science and Proton Conductivity

In the field of polymer science, benzimidazole derivatives have been used to create intrinsically proton-conducting comb-like copolymers. These polymers have side chains tethered with benzimidazole units, showcasing significant thermal properties and proton conductivity under anhydrous conditions. The efficiency of thiol-ene coupling reactions, a crucial step in the synthesis of these polymers, has been observed to decrease with the increasing length of the side chains due to sterical effects (Persson & Jannasch, 2006).

Corrosion Inhibition

In the field of material science, benzimidazole derivatives have been investigated for their role as corrosion inhibitors. The adsorption and corrosion inhibition performance of benzimidazole derivatives, including 2-(allylthio)-1H-benzo[d]imidazole (SHA), have been studied extensively. These compounds have demonstrated the ability to form a protective barrier on metal surfaces, retarding corrosion reactions through a mixed inhibition mechanism. The interaction mechanisms of these inhibitors with metal surfaces have been explored using various analytical techniques, highlighting their potential in corrosion protection applications (Ech-chihbi et al., 2020).

Synthesis and Antimicrobial Activity

Benzimidazole derivatives have also been synthesized and tested for their antimicrobial activities. Novel bis-1,2,3-triazol-1H-4-yl-substituted aryl benzimidazole-2-thiol derivatives, for example, have been synthesized and shown to possess antimicrobial properties. These compounds have been subjected to molecular docking studies, providing insights into their potential as antimicrobial agents (Aparna et al., 2020).

Mechanism of Action

Target of Action

1-Allyl-1H-benzimidazole-2-thiol is a derivative of benzimidazole, a key heterocycle in therapeutic chemistry . Benzimidazoles and their derivatives have been reported to exhibit antiparasitic activity, particularly against the species Trichinella spiralis . They are also known to act as corrosion inhibitors for various metals .

Mode of Action

Benzimidazoles are known to act as mixed type inhibitors, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one . In the context of antiparasitic activity, benzimidazolyl-2-hydrazones, a class of compounds related to this compound, have been shown to be more active than clinically used anthelmintic drugs .

Biochemical Pathways

Benzimidazoles are known to react with various free radicals . This suggests that they may play a role in modulating oxidative stress, which is induced by certain parasites in the infected host .

Result of Action

Related compounds have been shown to exhibit antiparasitic and antioxidant activity . For instance, certain benzimidazolyl-2-hydrazones were found to kill parasitic larvae effectively . They also demonstrated antioxidant activity against stable free radicals .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, benzimidazoles are known to be effective corrosion inhibitors in extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH, or salt solutions . The presence of certain groups on the molecule can also affect its inhibitive efficiency .

Biochemical Analysis

Biochemical Properties

1-Allyl-1H-benzimidazole-2-thiol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in biological systems . It interacts with enzymes such as superoxide dismutase and catalase, enhancing their activity and contributing to the overall antioxidant defense mechanism. Additionally, this compound can form complexes with metal ions, which may influence its biochemical activity and interactions with other biomolecules .

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. In cancer cells, this compound exhibits antiproliferative effects by inducing apoptosis and inhibiting cell growth . It influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to changes in gene expression and cellular metabolism. Furthermore, this compound has been shown to modulate the expression of genes involved in oxidative stress response, apoptosis, and cell cycle regulation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules at the molecular level. This compound can bind to specific sites on enzymes, leading to either inhibition or activation of their activity . For example, it can inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting downstream cellular processes. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under physiological conditions, with minimal degradation over extended periods . Long-term exposure to this compound has shown sustained antioxidant and antiproliferative effects in various cell types

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits beneficial effects such as antioxidant activity and protection against oxidative stress . At higher doses, it may induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific dosage ranges, beyond which adverse effects become more prominent .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity . This compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites with different biochemical properties . These metabolic pathways can affect the compound’s bioavailability, distribution, and overall efficacy in biological systems .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with specific transporters and binding proteins . This compound can be actively transported across cell membranes by transporters such as ABC transporters and solute carrier proteins . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function . This compound can be targeted to specific organelles, such as mitochondria and the endoplasmic reticulum, through targeting signals and post-translational modifications . Its localization within these organelles can influence its interactions with biomolecules and its overall biochemical activity .

properties

IUPAC Name

3-prop-2-enyl-1H-benzimidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S/c1-2-7-12-9-6-4-3-5-8(9)11-10(12)13/h2-6H,1,7H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTRIXERILCLYFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=CC=CC=C2NC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40400545
Record name 1-allyl-1H-benzimidazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

87216-53-3
Record name 1-allyl-1H-benzimidazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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